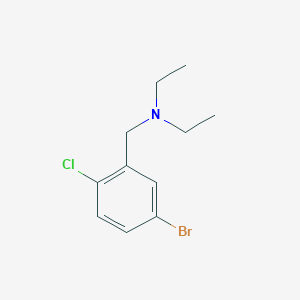
N-(5-bromo-2-chlorobenzyl)-N-ethylethanamine
説明
N-(5-bromo-2-chlorobenzyl)-N-ethylethanamine is an organic compound characterized by the presence of bromine and chlorine atoms attached to a benzyl group, which is further connected to an ethylethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-2-chlorobenzyl)-N-ethylethanamine typically involves the reaction of 5-bromo-2-chlorobenzyl chloride with ethylethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamine moiety, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can target the benzyl group, potentially converting it to a benzyl alcohol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3) can be employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Amides, nitriles.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
N-(5-bromo-2-chlorobenzyl)-N-ethylethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(5-bromo-2-chlorobenzyl)-N-ethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets. The compound may modulate biological pathways by either activating or inhibiting the function of these targets, leading to various physiological effects.
類似化合物との比較
- 5-Bromo-2-chlorobenzyl alcohol
- 2-Bromo-5-chlorobenzyl alcohol
- 4-Bromo-2-methoxybenzyl alcohol
Comparison: N-(5-bromo-2-chlorobenzyl)-N-ethylethanamine is unique due to the presence of both bromine and chlorine atoms on the benzyl ring, combined with an ethylethanamine moiety. This structural combination imparts distinct chemical and biological properties compared to similar compounds, which may only have one halogen substituent or different functional groups.
生物活性
N-(5-bromo-2-chlorobenzyl)-N-ethylethanamine is a synthetic compound characterized by its unique structure, which includes a benzyl group with bromine and chlorine substituents, and an ethyl group attached to the nitrogen atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications as a precursor in drug synthesis.
- Molecular Formula : CHBrClN
- Molecular Weight : 276.59 g/mol
- Structural Features : The presence of halogen atoms (bromine and chlorine) may influence the compound's reactivity, solubility, and biological interactions.
The biological activity of this compound is hypothesized to involve interactions with various biological targets, such as receptors or enzymes. The halogen substituents may enhance binding affinity, potentially modulating neurotransmitter systems or other metabolic pathways. This interaction profile suggests that the compound could act as either an agonist or antagonist depending on the specific target.
Case Studies and Research Findings
Several studies provide context for understanding the biological activity of compounds related to this compound:
Future Research Directions
Further exploration of this compound should focus on:
- In Vitro Studies : Conducting assays to evaluate its effects on various cell lines to assess cytotoxicity and therapeutic potential.
- Pharmacokinetics and Toxicology : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles alongside toxicity assessments to establish safety for potential therapeutic use.
- Mechanistic Studies : Investigating specific interactions with biological targets to elucidate the mechanism of action and identify possible pathways for drug development.
特性
IUPAC Name |
N-[(5-bromo-2-chlorophenyl)methyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClN/c1-3-14(4-2)8-9-7-10(12)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUAHQDVTCMGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















